

# X-ray crystallographic analysis of 3-Azabicyclo[3.1.0]hexane derivatives

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## Compound of Interest

Compound Name: 3-Azabicyclo[3.1.0]hexane

Cat. No.: B1253506

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A comparative guide to the X-ray crystallographic analysis of various **3-Azabicyclo[3.1.0]hexane** derivatives is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the structural parameters of different derivatives, detailed experimental protocols for their synthesis and crystallographic analysis, and a visual representation of the general experimental workflow. The **3-azabicyclo[3.1.0]hexane** scaffold is a key structural motif in medicinal chemistry, often used as a conformationally restricted analog of piperidine, and is present in numerous bioactive compounds.<sup>[1][2]</sup> Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

## Comparative Crystallographic Data

The following tables summarize the key crystallographic data for several **3-Azabicyclo[3.1.0]hexane** derivatives, allowing for a direct comparison of their structural parameters.

Table 1: Crystallographic Data for **3-Azabicyclo[3.1.0]hexane** Derivatives

Co mp ou nd Na me	Em piri cal For mu la	Em piri cal For mu la	mu la	Cry sta l	Sp ace Sy t (	Sp ace Gr ou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Vol um e (Å <sup>3</sup> )	Ref .

1-														
ben														
zoyl														
-5-														
met														
hyl-														
3-														
phe														
nyl-														
3-	C <sub>19</sub>													
aza	H <sub>15</sub>	305												
bicy	NO	.32												
clo[	<sub>3</sub>													
3.1.														
0]h														
exa														
ne-														
2,4-														
dio														
ne														
(2a)														

1-	C <sub>25</sub>	415	Mo	P2 <sub>1</sub>	-	-	-	-	-	-	-	-	-	[3]
ben	H <sub>19</sub>	.47	nocl	/c										
zoyl	NO			inic										
-5-	<sub>3</sub> S													
met														
hyl-														

3-  
(2-  
(ph  
enyl  
thio  
)ph  
enyl  
)  
-3-  
aza  
bicy  
clo[  
3.1.  
0]h  
exa  
ne-  
2,4-  
dio  
ne  
(2k)

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Eth	-	-	-	-	-	-	-	-	-	-	-	-	[4]
yl													
5-													
Cya													
no-													
2-													
(Dic													
yan													
om													
eth													
yl)-													
2-													
Met													
hyl-													
4-													
Oxo													
-6-													
Phe													

nyl-  
3-  
Aza-  
bicy-  
clo[  
3.1.  
0]H-  
exa-  
ne-  
1-  
Car-  
box-  
ylat-  
e

Eth  
yl  
2-  
(4-  
met  
hox  
yph  
enyl  
)6-  
oxa  
-3-  
aza  
bicy  
clo[  
3.1.  
0]h  
exa  
ne-  
3-  
car  
box  
ylat  
e

C<sub>14</sub>

[5]

end  
o-3-  
met  
hyl-  
6-  
mor  
pho  
lino  
-3-  
aza  
bicy  
clo[  
3.1.  
0]h  
exa  
ne  
deri  
vati  
ve  
(8b) [6]

Further data for compounds 2k and others were mentioned in the search results but full crystallographic tables were not immediately available in the snippets. A comprehensive guide would require accessing the full supplementary information of the cited papers.

## Experimental Protocols

The synthesis and crystallographic analysis of **3-Azabicyclo[3.1.0]hexane** derivatives involve multi-step procedures. The following is a generalized summary of the experimental protocols found in the literature.

# Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Several synthetic strategies have been employed to construct the **3-azabicyclo[3.1.0]hexane** core.

- 1,3-Dipolar Cycloaddition: This is a common method involving the reaction of azomethine ylides with cyclopropenes.<sup>[7]</sup> In a typical procedure, an in situ generated azomethine ylide undergoes a cycloaddition reaction with a substituted cyclopropene to yield the desired spiro-fused **3-azabicyclo[3.1.0]hexane**.<sup>[8]</sup>
- Palladium-Catalyzed Cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst to afford a range of **3-azabicyclo[3.1.0]hexane** derivatives in high yields and diastereoselectivities.<sup>[9]</sup>
- Three-Component Reaction: A practical and efficient method for the synthesis of 1-azabicyclo[3.1.0]hex-3-ene derivatives involves a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water.<sup>[10]</sup>
- [3+2] Cycloaddition: The synthesis of isomeric 6-trifluoromethyl-**3-azabicyclo[3.1.0]hexanes** has been achieved via a key [3+2] cycloaddition reaction between N-benzylmaleimide and trifluoromethyl diazomethane.<sup>[1]</sup>

## X-ray Crystallographic Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture, such as ethyl acetate or chloroform.<sup>[1][5]</sup>

The general procedure for X-ray crystallographic analysis is as follows:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is cooled to a low temperature (e.g., 158 K or 293 K) to minimize thermal vibrations.<sup>[3]</sup> X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ).<sup>[3]</sup>
- Data Reduction and Structure Solution: The collected diffraction data are processed, and the crystal structure is solved using direct methods with software such as SHELXS97.<sup>[10]</sup>
- Structure Refinement: The structural model is refined by a full-matrix least-squares technique on  $F^2$  using software like SHELXL2014.<sup>[10]</sup> Anisotropic thermal parameters are typically

used for non-hydrogen atoms, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[10]

- **Visualization:** The final structure is visualized using software such as ORTEP or DIAMOND to generate diagrams of the molecule.[3][10]

## Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis and X-ray crystallographic analysis of **3-Azabicyclo[3.1.0]hexane** derivatives.



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